N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolotriazine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chloromethoxyphenyl group, a naphthyl moiety, and a pyrazolotriazine core, makes it an interesting subject for research in drug development and therapeutic applications.
This compound is synthesized through multi-step organic reactions, typically involving the formation of the pyrazolotriazine core followed by the introduction of various functional groups. The synthesis details can be found in various chemical databases and publications related to organic synthesis.
N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is classified as a pyrazolotriazine derivative. It may exhibit properties associated with both pyrazole and triazine compounds, potentially influencing its biological activity.
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves several key steps:
The specific reaction conditions (temperature, solvents, catalysts) are optimized to achieve high yields and purity. Advanced purification techniques such as chromatography may be employed to isolate the final product effectively.
The molecular formula for N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is , with a molecular weight of approximately 465.9 g/mol.
Property | Value |
---|---|
Molecular Formula | C24H20ClN5O3 |
Molecular Weight | 465.9 g/mol |
IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(2-naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide |
InChI | InChI=1S/C24H20ClN5O3/c25-20(26)21(27)22(31)23(28)24(32)19(10)11-12-13(29)15(30)16(19)14(18)17(10)9/h10-12H,9H2,(H,26,31) |
The compound can undergo various chemical reactions typical for pyrazolotriazine derivatives. These include:
The reactivity of this compound can be influenced by its electronic structure and steric factors due to bulky groups such as naphthalenes and chlorinated phenols.
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is not fully elucidated but may involve:
Further studies are required to define its precise molecular mechanisms and biological targets.
The physical properties such as melting point and solubility are essential for understanding its behavior in different environments but require experimental determination for precise values.
Chemical properties include stability under various conditions (temperature, pH), reactivity with other compounds (acids/bases), and potential degradation pathways.
N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has potential applications in:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4